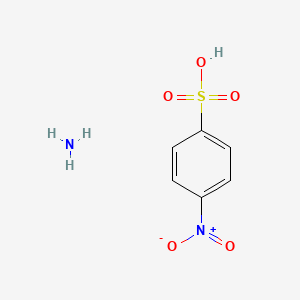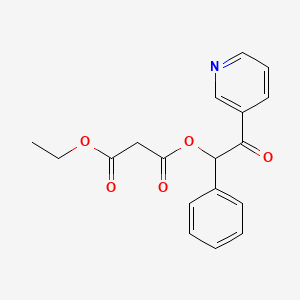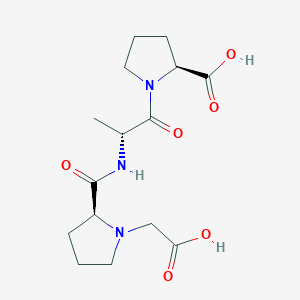
Methyl triacont-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl triacont-10-enoate is an organic compound belonging to the class of esters It is characterized by a long carbon chain with a double bond at the 10th position and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl triacont-10-enoate can be synthesized through the esterification of triacont-10-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction under milder conditions and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl triacont-10-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Epoxides and diols: from oxidation reactions.
Alcohols: from reduction reactions.
Amides and ethers: from substitution reactions.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of complex molecules and as a model compound for studying esterification and oxidation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with therapeutic agents.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Comparaison Avec Des Composés Similaires
Methyl triacont-10-enoate can be compared with other long-chain esters such as:
Methyl palmitate: A shorter chain ester with similar esterification properties but different biological activities.
Methyl oleate: An unsaturated ester with a double bond at the 9th position, commonly used in biodiesel production.
Methyl stearate: A saturated ester with no double bonds, used in cosmetics and lubricants.
Uniqueness: this compound is unique due to its long carbon chain and the presence of a double bond at the 10th position, which imparts distinct chemical and physical properties compared to shorter chain esters.
Propriétés
| 87292-60-2 | |
Formule moléculaire |
C31H60O2 |
Poids moléculaire |
464.8 g/mol |
Nom IUPAC |
methyl triacont-10-enoate |
InChI |
InChI=1S/C31H60O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33-2/h21-22H,3-20,23-30H2,1-2H3 |
Clé InChI |
WFMLPLRBCDNUNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC=CCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dichloro-1-hydroxy-3,3-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14420070.png)




![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)


![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)


